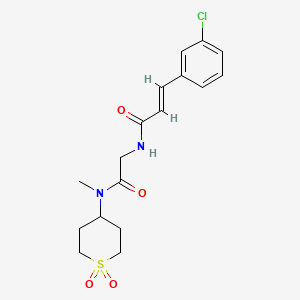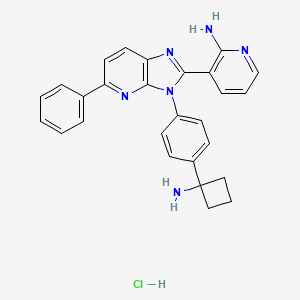
ML264
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML264 is a novel small-molecule compound that has shown significant potential in inhibiting the growth of colorectal cancer cells. It was identified through an ultrahigh-throughput screening approach and has been found to potently inhibit the expression of Krüppel-like factor 5 (KLF5), a transcription factor involved in the proliferation of intestinal crypt epithelial cells .
Mechanism of Action
ML264, also known as (E)-3-(3-chlorophenyl)-N-(2-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(methyl)amino)-2-oxoethyl)acrylamide or ML-264, is a novel small-molecule compound with significant potential in the field of cancer therapeutics . This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
This compound primarily targets Krüppel-like factor 5 (KLF5) , a transcription factor that is highly expressed in proliferating intestinal crypt epithelial cells . KLF5 is a mediator of RAS/MAPK and WNT signaling pathways under homeostatic conditions and promotes their tumorigenic functions during the development and progression of intestinal adenomas .
Mode of Action
This compound interacts with its target, KLF5, by inhibiting its expression . This inhibition leads to modifications in the cell-cycle profile, resulting in a potent inhibition of proliferation of cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It is a mediator of the RAS/MAPK and WNT signaling pathways, which are crucial for the early stages of cancer development and progression . Inhibition of KLF5 by this compound leads to a disruption in these pathways, thereby inhibiting the tumorigenic functions of KLF5 .
Pharmacokinetics
In vitro Drug Metabolism and Pharmacokinetics (DMPK) studies suggest that this compound would have high stability to first-pass metabolism due to its high stability upon exposure to hepatic microsomes . This indicates a potential for good bioavailability.
Result of Action
The inhibition of KLF5 expression by this compound leads to a significant reduction in proliferation of cancer cells . In an established xenograft mouse model of colon cancer, this compound efficiently inhibits tumor growth within 5 days of treatment . This effect is caused by a significant reduction in proliferation and the potent inhibition of the expression of KLF5 and EGR1, a transcriptional activator of KLF5 .
Action Environment
The action of this compound can be influenced by the environment in which it is usedThe demonstrated efficacy of this compound in a xenograft mouse model of colon cancer suggests that it performs well in a living organism .
Biochemical Analysis
Biochemical Properties
ML264 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound is the transcription factor Krüppel-like factor 5 (KLF5), which is highly expressed in proliferating intestinal crypt epithelial cells . This compound inhibits the expression of KLF5 and EGR1, a transcriptional activator of KLF5, thereby reducing the proliferation of colorectal cancer cells . Additionally, this compound has been shown to suppress NF-κB activity and NLRP3-mediated caspase-1 activation, protecting cells from pyroptosis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In colorectal cancer cells, this compound inhibits cell proliferation by modifying the cell-cycle profile and inducing cell-cycle arrest . This compound also influences cell signaling pathways, such as the WNT and RAS/MAPK/PI3K pathways, which are crucial for cancer development and progression . Furthermore, this compound has been shown to protect renal tubular epithelial cells from LPS-induced pyroptosis by inhibiting the KLF5/NF-κB pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and its ability to inhibit or activate enzymes. This compound binds to KLF5 and EGR1, leading to a reduction in their expression and subsequent inhibition of cell proliferation . Additionally, this compound suppresses NF-κB activity and NLRP3-mediated caspase-1 activation, thereby protecting cells from pyroptosis . These interactions highlight the compound’s potential as a therapeutic agent for colorectal cancer and other diseases involving dysregulated cell signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound efficiently inhibits tumor growth within five days of treatment in a xenograft mouse model of colon cancer . The compound’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function have shown promising results in inhibiting cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a xenograft mouse model of colon cancer, this compound demonstrated significant tumor growth inhibition at specific dosages The threshold effects and potential toxic or adverse effects at high doses have not been thoroughly investigated
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of KLF5 and EGR1 expression affects metabolic flux and metabolite levels, contributing to its anti-cancer effects . Additionally, this compound’s suppression of NF-κB activity and NLRP3-mediated caspase-1 activation influences metabolic pathways related to inflammation and cell death .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s localization and accumulation in target tissues, such as colorectal cancer cells, are crucial for its therapeutic efficacy
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This compound’s inhibition of KLF5 and EGR1 expression occurs within the nucleus, where these transcription factors are active . Additionally, this compound’s suppression of NF-κB activity and NLRP3-mediated caspase-1 activation involves interactions within the cytoplasm .
Preparation Methods
The synthesis of ML264 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger batches, and ensuring compliance with regulatory standards for pharmaceutical manufacturing. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
ML264 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents such as halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
ML264 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the inhibition of KLF5 and its effects on cellular processes.
Biology: In biological research, this compound is used to investigate the role of KLF5 in cell proliferation, differentiation, and apoptosis.
Medicine: this compound has shown promise as a potential therapeutic agent for colorectal cancer.
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs.
Comparison with Similar Compounds
ML264 is unique in its ability to potently inhibit KLF5 expression and reduce cancer cell proliferation. Similar compounds include:
SR18662: An optimized analogue of this compound that has shown improved efficacy in reducing the viability of colorectal cancer cells.
SR15006: Another analogue of this compound that has been studied for its anticancer properties.
The uniqueness of this compound lies in its specific targeting of KLF5 and its potent inhibitory effects on cancer cell proliferation, making it a valuable compound for cancer research and drug development .
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S/c1-20(15-7-9-25(23,24)10-8-15)17(22)12-19-16(21)6-5-13-3-2-4-14(18)11-13/h2-6,11,15H,7-10,12H2,1H3,(H,19,21)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCDZIDKYKCOMZ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)



![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)



![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)
![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)


